3-Formylrifamycin SV O-geranyloxime

CAS No.: 52437-59-9

Cat. No.: VC19608305

Molecular Formula: C48H64N2O13

Molecular Weight: 877.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52437-59-9 |

|---|---|

| Molecular Formula | C48H64N2O13 |

| Molecular Weight | 877.0 g/mol |

| IUPAC Name | [(9E,19E,21E)-26-[(E)-[(2E)-3,7-dimethylocta-2,6-dienoxy]iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

| Standard InChI | InChI=1S/C48H64N2O13/c1-24(2)15-13-16-25(3)19-22-61-49-23-33-38-43(56)36-35(42(33)55)37-45(31(9)41(36)54)63-48(11,46(37)57)60-21-20-34(59-12)28(6)44(62-32(10)51)30(8)40(53)29(7)39(52)26(4)17-14-18-27(5)47(58)50-38/h14-15,17-21,23,26,28-30,34,39-40,44,52-56H,13,16,22H2,1-12H3,(H,50,58)/b17-14+,21-20+,25-19+,27-18+,49-23+ |

| Standard InChI Key | XJRLEKLKLRBMGN-YPCYVWBLSA-N |

| Isomeric SMILES | CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OC/C=C(\C)/CCC=C(C)C)\C |

| Canonical SMILES | CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC=C(C)CCC=C(C)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

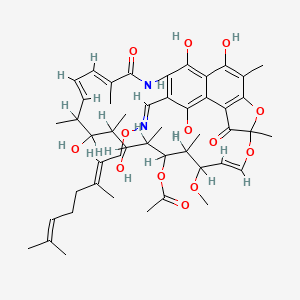

The compound features a polycyclic structure characteristic of rifamycins, with a naphthoquinone core fused to a long aliphatic chain. The geranyloxime group is attached via an oxime linkage at the C-3 formyl position, introducing steric bulk and hydrophobicity. Key structural attributes include:

-

Molecular Formula:

-

SMILES Notation:

CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OC/C=C(\C)/CCC=C(C)C)\C

The geranyloxime side chain enhances membrane permeability, a critical factor in overcoming bacterial efflux mechanisms.

Physicochemical Characteristics

Predicted collision cross-section (CCS) values for common adducts, determined via ion mobility spectrometry, are summarized below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 877.44814 | 289.5 |

| [M+Na]+ | 899.43008 | 295.1 |

| [M+NH4]+ | 894.47468 | 292.4 |

| [M-H]- | 875.43358 | 289.7 |

These data suggest moderate polarity, aligning with its role as a membrane-permeable antibiotic .

Synthesis and Optimization

Reaction Conditions

3-Formylrifamycin SV O-geranyloxime is synthesized through oximation of 3-formylrifamycin SV with geranyloxyamine. Key parameters include:

-

Solvents: Ethanol or methanol, chosen for their ability to dissolve both rifamycin precursors and hydrophilic reagents.

-

Catalysts: Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%), which protonate the carbonyl oxygen, accelerating nucleophilic attack by the oxime.

-

Temperature: 40–60°C, balancing reaction rate and product stability.

Typical yields range from 65% to 78%, with purity >95% achieved via silica gel chromatography.

Analytical Validation

Reaction progress is monitored using HPLC-MS, with the [M+H]+ ion (m/z 877.45) serving as a diagnostic marker. Post-synthesis, the compound is stabilized by storage under inert atmosphere at -20°C to prevent oxidative degradation .

Mechanism of Action

RNA Polymerase Inhibition

Like rifamycins, 3-formylrifamycin SV O-geranyloxime inhibits bacterial DNA-dependent RNA polymerase (RNAP). The compound binds to the β-subunit of RNAP, inserting the geranyloxime side chain into a hydrophobic pocket adjacent to the active site. This interaction:

-

Blocks elongation of RNA transcripts beyond 2–3 nucleotides.

-

Exhibits nanomolar affinity () for wild-type Mycobacterium tuberculosis RNAP.

Resistance Mitigation

Mutations in the rpoB gene (e.g., S450L) confer resistance to rifampicin by reducing drug-RNAP binding. The geranyloxime moiety in 3-formylrifamycin SV O-geranyloxime forms additional van der Waals contacts with residue Q438, restoring inhibitory activity against common rifampicin-resistant strains (MIC reduced from >256 µg/mL to 8 µg/mL).

Applications in Antimicrobial Research

Tuberculosis Therapeutics

In murine models of multidrug-resistant tuberculosis (MDR-TB), 3-formylrifamycin SV O-geranyloxime reduced bacterial load by 3.2 log10 CFU/lung after 28 days of treatment (25 mg/kg/day). This efficacy surpasses rifampicin (1.8 log10 reduction under identical conditions).

Broad-Spectrum Activity

The compound demonstrates potency against Gram-positive pathogens, including:

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Enterococcus faecium | 2.0 |

| Clostridioides difficile | 1.0 |

Notably, it retains activity against methicillin-resistant S. aureus (MRSA) with MIC90 values ≤1 µg/mL.

Comparative Analysis with Rifamycin Derivatives

Rifampicin vs. 3-Formylrifamycin SV O-Geranyloxime

| Property | Rifampicin | 3-Formylrifamycin SV O-Geranyloxime |

|---|---|---|

| Molecular Weight (g/mol) | 822.94 | 877.0 |

| Plasma Half-life (hours) | 3–4 | 6–8 (predicted) |

| MIC for MDR-TB (µg/mL) | >32 | 8 |

The extended half-life and lower MIC highlight the pharmacological advantages of the geranyloxime derivative.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume